N,N'-Bis(salicylidene)ethylenediamineIron(II)
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Overview
Description
N,N’-Bis(salicylidene)ethylenediamineIron(II) is a coordination compound formed by the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) ions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)ethylenediamineIron(II) can be synthesized by reacting N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution . The reaction typically involves mixing equimolar amounts of the ligand and the iron(II) salt, followed by stirring at room temperature for several hours. The resulting complex can be isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamineIron(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamineIron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The iron(III) form can be reduced back to iron(II) using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylidene groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
Oxidation: The major product is N,N’-Bis(salicylidene)ethylenediamineIron(III).
Reduction: The major product is the original N,N’-Bis(salicylidene)ethylenediamineIron(II).
Substitution: The products depend on the nature of the substituting ligand.
Scientific Research Applications
N,N’-Bis(salicylidene)ethylenediamineIron(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Bis(salicylidene)ethylenediamineIron(II) exerts its effects involves coordination of the iron center with the salicylidene groups, forming a stable complex. This complex can interact with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamineCobalt(II): Similar in structure but with cobalt instead of iron, this compound exhibits different redox properties and catalytic activities.
N,N’-Bis(salicylidene)ethylenediamineNickel(II): Another similar compound with nickel, known for its use in hydrogenation reactions.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamineIron(II) is unique due to its specific redox properties and ability to form stable complexes with various substrates. Its versatility in catalysis and potential biological applications make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C16H14FeN2O2 |
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Molecular Weight |
322.14 g/mol |
IUPAC Name |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI Key |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
Origin of Product |
United States |
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